molecular formula C26H24N4O5S B12878470 N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide CAS No. 590397-27-6

N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide

Cat. No.: B12878470
CAS No.: 590397-27-6
M. Wt: 504.6 g/mol
InChI Key: WKOWIBKGTSOJKT-UHFFFAOYSA-N
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Description

N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is a benzoxazole-derived thiourea compound featuring a carbamothioyl linkage to a substituted benzamide moiety. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in targeting ion channels or enzyme systems .

Properties

CAS No.

590397-27-6

Molecular Formula

C26H24N4O5S

Molecular Weight

504.6 g/mol

IUPAC Name

N-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide

InChI

InChI=1S/C26H24N4O5S/c1-5-34-22-10-9-17(13-21(22)30(32)33)24(31)29-26(36)28-19-8-6-7-18(16(19)4)25-27-20-11-14(2)15(3)12-23(20)35-25/h6-13H,5H2,1-4H3,(H2,28,29,31,36)

InChI Key

WKOWIBKGTSOJKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=C(C(=C4)C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthetic routes for N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide are not explicitly mentioned in the available sources. industrial production methods may involve multi-step syntheses, starting from commercially available precursors. Researchers likely employ various chemical transformations to achieve the desired compound.

Chemical Reactions Analysis

While detailed reactions remain undisclosed, we can infer potential reactions based on its functional groups:

    Oxidation: The nitro group suggests susceptibility to reduction reactions.

    Substitution: The benzamide moiety may undergo nucleophilic substitution.

    Common Reagents: Reagents like reducing agents (e.g., SnCl2) and nucleophiles (e.g., amines) could be involved.

    Major Products: These would depend on the specific reaction conditions and substituents.

Scientific Research Applications

N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide finds applications in:

    Chemistry: As a synthetic intermediate or probe molecule.

    Biology: Studying cellular processes or as a fluorescent marker.

    Medicine: Investigating potential therapeutic effects.

    Industry: Possibly in material science or drug development.

Mechanism of Action

Unfortunately, specific mechanisms remain undisclosed. Further research is needed to elucidate how this compound exerts its effects. Molecular targets and pathways involved are yet to be fully characterized.

Comparison with Similar Compounds

BU34114 (N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide)

  • Structural Differences :
    • Benzoxazole substituents: 5,7-dimethyl vs. 5,6-dimethyl in the target compound.
    • Benzamide substituents: 2-methyl-3-nitro vs. 4-ethoxy-3-nitro.
  • Implications: The 5,7-dimethyl configuration may alter steric hindrance, affecting binding to hydrophobic pockets.

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-methylbutanamide

  • Structural Differences :
    • Side chain: Butanamide vs. carbamothioyl-linked benzamide.
    • Substituents: 4-hydroxy-5-methylphenyl vs. unsubstituted phenyl with ethoxy/nitro groups.
  • Implications :
    • The hydroxyl group increases polarity, possibly enhancing water solubility but reducing blood-brain barrier permeability.
    • The carbamothioyl group in the target compound may offer stronger hydrogen-bonding capacity .

Non-Benzoxazole Structural Analogs

Aminotriazine Derivatives (Compounds A–H)

  • Example: Compound 52 (N-(2-methyl-3-((4-(4-((4-(trifluoromethoxy)benzyl)oxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide)
  • Key Differences :
    • Core structure: Triazine vs. benzoxazole.
    • Substituents: Trifluoromethoxy benzyloxy vs. nitro/ethoxy groups.
  • Implications: The triazine core may enhance metabolic stability but reduce aromatic stacking interactions. Bulky substituents (e.g., trifluoromethoxy) in aminotriazines could improve target selectivity but increase molecular weight .

Benzothiazole Carboxamides (e.g., Compounds 4g–4n)

  • Example : N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
  • Key Differences :
    • Core structure: Benzothiazole vs. benzoxazole.
    • Substituents: Chlorophenyl vs. ethoxy/nitro groups.
  • Halogenated substituents (e.g., Cl, F) may enhance lipophilicity and membrane permeability .

Research Findings and Pharmacological Implications

  • Sodium Channel Modulation: Aminotriazine derivatives (e.g., Compound 52) inhibit tetrodotoxin-sensitive sodium channels, suggesting the target compound’s nitro group (electron-withdrawing) may enhance similar activity compared to ethoxy or methyl substituents .
  • Solubility vs. Bioactivity : The ethoxy group in the target compound balances hydrophilicity, whereas BU34114’s methyl group prioritizes lipophilicity for membrane penetration .

Biological Activity

N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C20H20N4O3S
  • Molecular Weight : 396.46 g/mol
  • CAS Number : 590397-26-5
  • Structure : The compound features a benzoxazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzoxazole ring enhances its ability to engage with biological systems, leading to several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that benzoxazole derivatives exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
  • Anticancer Properties : Research indicates that compounds containing the benzoxazole structure can induce apoptosis in cancer cells. This is achieved through the activation of caspases and modulation of signaling pathways related to cell proliferation and survival .
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory actions by inhibiting the production of pro-inflammatory cytokines and mediators. This effect is crucial in managing conditions such as arthritis and other inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Target/Pathway Effect Reference
AntimicrobialBacterial Cell Wall SynthesisInhibition
AnticancerApoptotic PathwaysInduction of apoptosis
Anti-inflammatoryCytokine ProductionReduction in inflammation

Case Studies

  • Anticancer Efficacy in vitro : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results demonstrated a dose-dependent increase in cell death, suggesting significant potential as an anticancer agent .
  • Inhibition of Pathogen Growth : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory concentrations (IC50 values), supporting its use as a candidate for developing new antimicrobial therapies .

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